molecular formula C16H18ClN3O4 B2929518 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide CAS No. 1427881-43-3

2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2929518
CAS No.: 1427881-43-3
M. Wt: 351.79
InChI Key: LCTMFQPEWFDEKC-UHFFFAOYSA-N
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Description

2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Ether Formation: Formation of the phenoxy group by reacting the chlorinated nitrobenzene with a suitable phenol derivative.

    Amidation: Formation of the amide bond by reacting the phenoxy compound with a suitable amine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its functional groups.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Use as a precursor or intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways and processes. The exact mechanism would require detailed study and characterization.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-nitrophenoxy)acetamide
  • 2-(2-chloro-4-nitrophenoxy)-N-methylpropanamide
  • 2-(2-chloro-4-nitrophenoxy)-N-(cyclohexyl)propanamide

Uniqueness

2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide is unique due to the presence of the cyanocyclohexyl group, which may impart specific chemical and biological properties not found in similar compounds

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4/c1-11(15(21)19-16(10-18)7-3-2-4-8-16)24-14-6-5-12(20(22)23)9-13(14)17/h5-6,9,11H,2-4,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTMFQPEWFDEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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